D-altraric acid
Description
Overview of Hexaric Acids and Their Stereoisomeric Diversity
Hexaric acids are aldaric acids with a six-carbon backbone, derived from aldohexoses. mdpi.com Aldo-hexoses possess four chiral centers, which gives rise to a total of sixteen possible stereoisomers. mdpi.comresearchgate.net However, when these aldohexoses are oxidized to hexaric acids, the number of unique stereoisomers is reduced. This is because the oxidation creates a molecule with identical functional groups at both ends, which can lead to meso compounds—achiral molecules with chiral centers. wikipedia.orgmdpi.com
Specifically, the hexaric acids derived from allose and galactose are meso compounds. mdpi.com Additionally, the oxidation of some pairs of aldoses results in the same hexaric acid. For example, D-glucose and L-gulose both oxidize to form D-glucaric acid. wikipedia.org Consequently, there are a total of ten distinct configurational isomers of hexaric acids: allaric acid, altraric acid, D-glucaric acid, L-glucaric acid, D-mannaric acid, L-mannaric acid, idaric acid, galactaric acid, D-altraric acid, and L-altraric acid. mdpi.comchemrj.org
This compound as a Specific Hexaric Acid Diastereomer
This compound is one of the ten stereoisomers of hexaric acid. mdpi.com It is also known by the synonym D-talaric acid. google.comparchem.com Its chemical formula is C6H10O8. stenutz.eu The synthesis of this compound can be achieved through the oxidation of D-talose with nitric acid. researchgate.net
This compound is an asymmetrical hexaric acid, a characteristic it shares with D-glucaric acid. researchgate.net This asymmetry distinguishes it from meso-aldaric acids like galactaric acid (also known as mucic acid) and allaric acid, which are achiral despite having chiral centers. mdpi.comstenutz.eu The structural differences between these hexaric acids, arising from the varied stereochemistry of their hydroxyl groups, lead to distinct physical and chemical properties. For instance, galactaric acid and its salts exhibit unusually low solubility in water, whereas D-mannaric acid and D-glucaric acid are highly soluble. polimi.it
Interactive Data Table: Comparison of Common Hexaric Acids
| Compound Name | Parent Aldose(s) | Symmetry | Solubility in Water |
| This compound | D-Altrose, D-Talose | Asymmetric | Data not readily available |
| D-Glucaric Acid | D-Glucose, L-Gulose | Asymmetric mdpi.com | Very soluble (> 500 g/L) polimi.it |
| D-Galactaric Acid (Mucic Acid) | D-Galactose | Meso (achiral) mdpi.com | Low solubility (3.3 g/L) polimi.it |
| D-Mannaric Acid | D-Mannose | Meso (achiral) | Very soluble (> 500 g/L) polimi.it |
The stereochemical relationships within the aldaric acid family are defined by enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other. The enantiomer of this compound is L-altraric acid. chemrj.orgstenutz.eu
Diastereomers are stereoisomers that are not mirror images of each other. This compound is a diastereomer of all other hexaric acids, including D-glucaric acid, D-galactaric acid, and D-mannaric acid. This is because they all have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers, and they are not enantiomers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O8 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1 |
InChI Key |
DSLZVSRJTYRBFB-YCAKELIYSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Isomeric SMILES |
[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of D Altraric Acid
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of D-altraric acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information regarding the connectivity, molecular weight, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for its identification and differentiation from other isomers.
The ¹H NMR spectrum of this compound is defined by its asymmetric structure. This asymmetry results in the four non-hydroxyl protons on the carbon backbone (H-2, H-3, H-4, and H-5) being chemically and magnetically non-equivalent. researchgate.net Consequently, the spectrum displays four distinct signals for these protons.
The typical ¹H NMR spectrum of a this compound derivative shows a pattern of two doublets and two doublets of doublets. researchgate.net The specific chemical shifts can vary based on the solvent and whether the acid is derivatized. However, the coupling constants (J-values) are highly characteristic. The observed vicinal coupling constants are typically in the range of 9–10 Hz for the first coupling constant and approximately 2 Hz for the second. researchgate.net This pattern is crucial for assigning the signals to their respective protons along the carbon chain.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Proton | Multiplicity | Representative J-Coupling (Hz) |
|---|---|---|
| H-2 | Doublet or Doublet of Doublets | J ≈ 2 |
| H-3 | Doublet or Doublet of Doublets | J ≈ 2, 9-10 |
| H-4 | Doublet or Doublet of Doublets | J ≈ 2, 9-10 |
| H-5 | Doublet or Doublet of Doublets | J ≈ 9-10 |
Note: The exact signal multiplicity and J-coupling values depend on the specific derivative and conformation. The data reflects typical values found in the literature for structural elucidation. researchgate.net
NMR spectroscopy is particularly effective in distinguishing between different diastereomers of hexaric acids, such as this compound and the more common D-glucaric acid. researchgate.net While the ¹H NMR spectra of their derivatives can appear similar, consisting of two doublets and two doublets of doublets, a significant and diagnostic difference lies in their vicinal coupling constants. researchgate.net
Derivatives of this compound exhibit J-coupling values of 9–10 Hz and around 2 Hz. In stark contrast, derivatives of D-glucaric acid show coupling constants in the range of 2.5–7 Hz. researchgate.net This marked difference allows for unambiguous identification. This comparative analysis was instrumental in identifying novel caffeic acid esters of altraric acid from the roots of the yacon plant, where the aldaric acid moiety was confirmed by hydrolyzing the natural product and comparing its NMR spectrum with that of synthesized this compound. researchgate.net
¹H NMR Spectral Interpretation and Signal Assignments
Mass Spectrometry (MS) Applications for this compound and its Derivatives
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound and its derivatives. Due to the low volatility of polyhydroxy dicarboxylic acids, they are often derivatized before analysis by gas chromatography-mass spectrometry (GC-MS). chalmers.se The most common method involves converting the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. chalmers.senist.gov
The resulting per-O-trimethylsilyl derivative of this compound is significantly more volatile and amenable to GC-MS analysis. chalmers.se The mass spectra of these derivatives provide clear molecular ion peaks (or more often, a characteristic M-15 peak from the loss of a methyl group from a TMS moiety), which allows for reliable molecular weight determination. chalmers.se Further fragmentation patterns, such as those arising from α-cleavage of the carbon chain, are characteristic of the structural type and can help differentiate between aldaric acid isomers when compared with reference spectra. chalmers.se
Table 2: Molecular Properties of this compound and its TMS Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₆H₁₀O₈ | 210.14 |
| Per-O-trimethylsilyl this compound | C₂₄H₅₈O₈Si₆ | 643.23 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structure of this compound, containing both carboxylic acid and secondary alcohol groups, gives rise to a distinct IR spectrum.
The most prominent features in the IR spectrum of this compound are:
O-H Stretching: A very broad and strong absorption band is expected in the region of 2500–3500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H groups in the carboxylic acid dimers and the hydroxyl groups. mdpi.comlibretexts.org
C=O Stretching: A strong, sharp absorption band appears in the range of 1710–1760 cm⁻¹, which is characteristic of the carbonyl group (C=O) in the carboxylic acid function. libretexts.orglibretexts.org The exact position can depend on the extent of hydrogen bonding.
These two features are highly diagnostic for the presence of a carboxylic acid group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid & Alcohol) | 2500 - 3500 | Strong, Very Broad |
| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |
| C-O Stretch (Acid & Alcohol) | 1210 - 1320 | Medium |
| O-H Bend | 1395 - 1440 | Medium |
Note: These are general ranges based on characteristic functional group absorptions. libretexts.orglibretexts.org
Crystallographic Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid crystal, revealing precise bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound is not widely published, its solid-state conformation can be inferred from studies on analogous hexaric acids.
Unlike symmetrical meso-compounds such as galactaric acid, which can adopt a planar, extended zigzag conformation, asymmetric hexaric acids typically adopt a bent structure. mdpi.comresearchgate.net Studies on D-glucaric acid, for example, show that it crystallizes in a bent, or "sickle-like," conformation. This folding is a result of minimizing the 1,3-steric repulsions between the hydroxyl groups on the carbon backbone. mdpi.comresearchgate.net
Given that this compound is also an asymmetric hexaric acid, it is highly probable that it would also adopt a bent conformation in the crystalline state to alleviate steric strain between its hydroxyl groups. This contrasts with the more linear structures of symmetrical aldaric acids. Definitive confirmation of its solid-state structure, however, awaits a dedicated single-crystal X-ray diffraction study.
X-ray Diffraction Analysis of this compound and its Salts/Lactones
While a definitive single-crystal X-ray structure for this compound itself is not prominently available in the surveyed literature, studies on its derivatives and related isomers are informative. For instance, this compound is known to form lactones, such as D-altraro-1,4-lactone and D-altraro-6,3-lactone, which are amenable to structural analysis. google.com The study of such lactones, like D-lyxono-1,4-lactone, reveals how the cyclization of the parent acid influences the conformation of the carbon backbone. mdpi.com
To illustrate the type of data obtained from XRD, the crystallographic parameters for the closely related D-tartaric acid, another aldaric acid, are presented. D-tartaric acid crystallizes in the monoclinic space group P2₁ wikipedia.orgresearchgate.net, and its structure has been refined at various temperatures. crystallography.net Analysis of diastereomeric salts, such as those of sertraline (B1200038) with D- and L-tartaric acids, demonstrates how the chirality of the acid influences the resulting crystal lattice, leading to non-isostructural phases. rsc.org
Interactive Table: Crystallographic Data for D-Tartaric Acid This table presents representative crystallographic data for D-tartaric acid, offering a proxy for the type of structural information that would be obtained for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₄H₆O₆ | crystallography.net |
| Crystal System | Orthorhombic | crystallography.net |
| Space Group | P 2₁ 2₁ 2₁ | crystallography.net |
| a (Å) | 5.0003 | crystallography.net |
| b (Å) | 5.9383 | crystallography.net |
| c (Å) | 19.9866 | crystallography.net |
| α (°) | 90 | crystallography.net |
| β (°) | 90 | crystallography.net |
| γ (°) | 90 | crystallography.net |
| Temperature (K) | 120 | crystallography.net |
Note: This data is for D-tartaric acid as a representative example of an aldaric acid.
Elucidation of Crystal Packing and Intermolecular Interactions
The crystal packing of polyhydroxylated dicarboxylic acids like this compound is dominated by a network of intermolecular hydrogen bonds. nih.gov These interactions involve the carboxylic acid groups and the secondary hydroxyl groups, which can act as both hydrogen bond donors and acceptors. chemistryviews.org
In the crystal structures of related compounds like tartaric acids, molecules are linked by extensive O-H···O hydrogen bonds, forming complex three-dimensional frameworks. chemistryviews.orgresearchgate.net The analysis of these networks is crucial for understanding the physical properties of the crystal. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice, breaking them down into contributions from different atom-atom contacts (e.g., O···H, H···H). mdpi.comgexinonline.comrsc.org For this compound, it is expected that the crystal structure would be stabilized by a robust hydrogen-bonding network, likely involving the formation of dimers through the carboxylic acid groups (an R²₂(8) motif) and further linkages via the hydroxyl groups. rsc.org The specific conformation adopted by the carbon chain (e.g., bent vs. extended) will be a result of optimizing these intermolecular forces. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry provides indispensable tools for investigating the structure and properties of molecules like this compound, complementing experimental findings. kaust.edu.saphysics.gov.az These methods can explore conformational landscapes and predict electronic properties that govern reactivity.
Conformational Analysis using Molecular Mechanics (e.g., MM3)
Molecular mechanics (MM) methods utilize classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid exploration of different conformations. wustl.edunih.gov The MM3 force field is a sophisticated parameter set particularly well-suited for modeling the structure and energetics of organic molecules. nih.gov
While a specific MM3 study on this compound is not detailed in the search results, the methodology has been successfully applied to its isomer, D-glucaric acid. researchgate.net In that study, a Monte-Carlo-based search protocol employing the MM3 program was used to identify the lowest-energy conformation of D-glucaric acid, which was found to be a bent or "sickle-like" structure. researchgate.net This computed conformation showed a close match to the experimentally determined crystal structure, validating the computational approach. researchgate.net A similar conformational analysis of this compound using MM3 would involve systematically rotating its single bonds to generate thousands of starting conformations, each of which would be energy-minimized to find the most stable structures. researchgate.net This would predict whether this compound favors a bent conformation to minimize steric interactions or a more extended, linear shape.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more fundamental description of molecular systems by solving an approximation of the Schrödinger equation. unipd.itresearchgate.net These calculations yield detailed information about the electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential, which are critical for predicting chemical reactivity. nih.govmdpi.com
Studies on related tartaric acids have employed DFT calculations to map out their conformational preferences, demonstrating that the stability of different structures is primarily controlled by the ability to form intramolecular hydrogen bonds. chemistryviews.org For this compound, quantum chemical calculations could be used to:
Determine Atomic Charges: Calculate the partial charge on each atom, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites.
Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents.
Generate an Electrostatic Potential Map: This map visualizes the electron-rich and electron-poor regions of the molecule, providing a guide to its intermolecular interactions and reaction sites. mdpi.com
Predict Acidity: The pKa values can be estimated by calculating the energy difference between the acid and its conjugate base in a solvated model. researchgate.net
Prediction of Stereochemical Outcomes in Reactions Involving this compound
The stereochemical outcome of a chemical reaction describes the three-dimensional arrangement of the atoms in the product. numberanalytics.com Computational chemistry can be a powerful tool for predicting which stereoisomer will be preferentially formed in a reaction. numberanalytics.com This is typically achieved by calculating the energies of the transition states leading to the different possible products. According to transition state theory, the pathway with the lower energy barrier will be faster and thus yield the major product.
For reactions involving this compound, such as esterification, lactonization, or oxidation, computational modeling could predict the stereochemical outcome. For instance, if a reaction creates a new stereocenter, quantum chemical calculations can model the transition states for the formation of the possible R and S configurations. The difference in the calculated free energies of activation (ΔG‡) would allow for a prediction of the diastereomeric or enantiomeric excess. The stereochemical course of many reactions is determined by whether the mechanism involves attack on an sp²-hybridized (planar) carbon, which can lead to a mixture of products, or an sp³-hybridized (tetrahedral) carbon, which often proceeds with a specific stereochemical outcome like inversion of configuration. ochemtutor.comchemistrysteps.com
Derivatives and Chemical Transformations of D Altraric Acid
Esterification and Lactone Formation
Like other aldaric acids, D-altraric acid can undergo intramolecular esterification, or lactonization, where one of its carboxylic acid groups reacts with one of its hydroxyl groups to form a cyclic ester known as a lactone. This dehydration reaction can lead to the formation of monolactones or, through a second cyclization, a dilactone.
The formation of lactones from aldaric acids is a well-established process, typically achieved through dehydrative cyclization. google.com This is often accomplished by heating the parent acid, sometimes under vacuum or in the presence of acid catalysts, to drive the equilibrium toward the dehydrated lactone products. researchgate.net For hexaric acids like this compound, the formation of five-membered rings (γ-lactones) is generally favored due to their thermodynamic stability. researchgate.net
The principal monolactone expected from this compound is D-altraro-1,4-lactone. The nomenclature indicates that the carboxylic acid at the C-1 position has formed an ester with the hydroxyl group at the C-4 position. Due to the asymmetry of the this compound molecule, several monolactones and dilactones are theoretically possible. google.com The synthesis of aldarolactones can also be facilitated by methods such as gas sparging to remove water from the reaction mixture. google.comgoogle.com While specific, detailed synthetic procedures and characterization data for D-altraro-1,4-lactone are not extensively documented in dedicated studies, its existence is recognized within the broader chemistry of aldaric acids and their derivatives. google.com
In an aqueous solution, this compound exists in a dynamic equilibrium with its various intramolecular dehydration products, primarily its monolactones. This behavior is analogous to that of other well-studied aldaric acids, such as D-glucaric acid, which equilibrates with its 1,4- and 6,3-monolactones and its 1,4:6,3-dilactone. polimi.itresearchgate.net
The position of the equilibrium is influenced by factors such as pH, temperature, and concentration. The lactone forms are favored under acidic conditions and at higher temperatures, which catalyze the dehydration reaction. researchgate.net Conversely, in neutral or alkaline solutions, the equilibrium shifts toward the open-chain carboxylate salt form due to the hydrolysis of the ester linkage. This equilibrium is a critical aspect of the chemistry of this compound, influencing its reactivity and the distribution of species in solution.
Synthesis and Characterization of D-Altraro-1,4-lactone and Other Lactone Forms
Acylated and Substituted this compound Derivatives
Research into this compound has been significantly advanced by the discovery of its acylated derivatives in various plant species. These natural products are esters where the hydroxyl groups of the altraric acid core are acylated, most notably with caffeic acid and other phenylpropanoids.
Several novel esters of this compound and caffeic acid have been isolated and identified, particularly from the roots of the yacon plant (Smallanthus sonchifolius) and the aerial parts of Galinsoga parviflora. researchgate.netresearchgate.netnih.govscielo.br The identification of these compounds involved extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. To confirm the structure of the core aldaric acid, which is not commercially available, researchers synthesized this compound from D-talose via nitric acid oxidation and compared its NMR spectrum to that of the hydrolyzed natural product. researchgate.net
Identified caffeoylaltraric acids include both dicaffeoyl and tricaffeoyl derivatives. researchgate.netnih.gov The exact positions of the caffeoyl groups on the altraric acid backbone can be challenging to determine due to the molecule's flexibility, leading to some structures being proposed as positional isomers. researchgate.net For example, dicaffeoylaltraric acid from yacon was identified as 2,5-dicaffeoylaltraric acid and a mixture of 2,4- or 3,5-dicaffeoylaltraric acid. researchgate.netnih.gov
| Compound Name | Proposed Structure | Natural Source | Citation |
|---|---|---|---|
| Dicaffeoylaltraric Acid | 2,4- or 3,5-Dicaffeoylaltraric acid | Smallanthus sonchifolius (Yacon) | researchgate.netnih.govscielo.br |
| Dicaffeoylaltraric Acid | 2,5-Dicaffeoylaltraric acid | Smallanthus sonchifolius (Yacon) | researchgate.netnih.govscielo.br |
| Tricaffeoylaltraric Acid | 2,3,5- or 2,4,5-Tricaffeoylaltraric acid | Smallanthus sonchifolius (Yacon) | researchgate.netnih.govscielo.br |
| Dicaffeoylaltraric Acid | 2,3(4,5)-Dicaffeoylaltraric acid | Galinsoga parviflora | researchgate.netbiocrick.com |
| Tricaffeoylaltraric Acid | 2,3,4- or 3,4,5-Tricaffeoylaltraric acid | Galinsoga parviflora | researchgate.netbiocrick.com |
Caffeic acid belongs to the phenylpropanoid class of compounds, which are synthesized by plants from the amino acid phenylalanine. wikipedia.orgnih.govgenome.jp Phenylpropanoids are characterized by a C6-C3 skeleton and are widespread in the plant kingdom. wikipedia.org While esters of other aldaric acids with phenylpropanoids such as p-coumaric acid and ferulic acid had been previously reported in sources like citrus peels, the discovery of acylated this compound derivatives in yacon was considered novel. researchgate.net This finding established that this compound serves as a core scaffold for the biosynthesis of complex phenylpropanoid esters in certain plants. researchgate.net
Beyond direct acylation with caffeic acid, further functionalization of these derivatives has been observed. Research on extracts from Galinsoga parviflora led to the identification of 2,3,5- or 2,4,5-tricaffeoylaltraric acid methyl ester. researchgate.net This compound represents a further chemical modification where one of the carboxylic acid groups of the altraric acid core is esterified with a methyl group. The structure was elucidated through detailed analysis of its mass spectrometry fragmentation patterns and NMR spectra, which confirmed the presence of three caffeoyl units, an altraric acid core, and a methoxy (B1213986) group attached to one of the carboxyl carbons. researchgate.net This discovery highlights the potential for this compound to be involved in a diverse range of biosynthetic modifications.
Phenylpropanoid Esters Involving this compound
Polymerization and Materials Science Applications of Aldaric Acids
The dicarboxylic acid nature of aldaric acids, including this compound, makes them suitable monomers for the synthesis of polyesters and polyamides through polycondensation reactions. These bio-based polymers are of significant interest due to their potential biodegradability and the unique properties imparted by the hydroxyl groups along the polymer backbone.
This compound can, in principle, serve as a monomer for producing biodegradable polymers such as polyesters and polyamides. clockss.orgresearchgate.net The ester or amide linkages formed during polymerization are susceptible to hydrolysis, which is a key mechanism for the biodegradation of these materials in natural environments. biomedres.usnih.govmdpi.com The presence of hydroxyl groups along the polymer chain, derived from the this compound monomer, can enhance the hydrophilicity of the resulting polymer, potentially accelerating its degradation rate compared to more hydrophobic polymers. researchgate.net
The synthesis of such polymers would typically involve a polycondensation reaction between this compound (or its derivative, such as a diester) and a suitable co-monomer, like a diol for polyesters or a diamine for polyamides. mdpi.com While specific studies on the polymerization of this compound are not widely available, research on other aldaric acids, such as tartaric acid, has demonstrated the feasibility of producing biodegradable polymers. researchgate.net For instance, copolymers of tartaric acid with various diamines have been synthesized and shown to be susceptible to microbial degradation. researchgate.net
Table 1: Examples of Biodegradable Polymers from Aldaric Acids This table presents examples of biodegradable polymers synthesized from various aldaric acids, illustrating the potential for this compound.
| Aldaric Acid Monomer | Co-monomer | Polymer Type | Key Findings |
|---|---|---|---|
| Tartaric Acid | Various Diamines | Polyamide | Confirmed polyamide formation and observed microbial degradation. researchgate.net |
| Tartaric Acid | 3-Butene-1-ol (to form dialkene), then various dithiols | Poly(ester-thioether) | Showed biodegradability in BOD tests, with degradation rates influenced by stereochemistry. nih.gov |
The stereochemistry of the aldaric acid monomer plays a crucial role in determining the physical and mechanical properties of the resulting polymers. googleapis.com The spatial arrangement of the hydroxyl groups along the carbon chain influences inter- and intramolecular hydrogen bonding, which in turn affects chain packing, crystallinity, and ultimately, the material's properties such as tensile strength and melting point. byjus.com
Table 2: Impact of Monomer Stereochemistry on Polymer Properties This table illustrates how the stereochemistry of monomers, such as those in the aldaric acid family, can affect the properties of the resulting polymers. This provides a framework for predicting the behavior of this compound-based polymers.
| Polymer System | Stereochemical Feature | Impact on Polymer Properties |
|---|---|---|
| Polylactic Acid (PLA) | Ratio of D- and L-lactic acid units | Affects crystallinity, melting point, and degradation rate. nih.gov |
| Polypropylene | Tacticity (arrangement of methyl groups) | Determines whether the polymer is a hard thermoplastic or a soft, amorphous material. googleapis.com |
The synthesis of polycondensates, particularly polyamides, from hexaric acid derivatives is a well-established concept. mdpi.com These reactions typically involve the condensation of a hexaric acid derivative, such as a diester or a lactone, with a diamine. nih.gov The use of a diester derivative of the hexaric acid is common as it can facilitate the polymerization process.
The general method for synthesizing polyamides from dicarboxylic acids and diamines is through polycondensation, which can be carried out in solution or via melt polymerization. researchgate.netlibretexts.org For instance, nylon-6,6 is famously produced from the polycondensation of adipic acid (a dicarboxylic acid) and hexamethylenediamine. libretexts.org Similarly, hexaric acids like this compound can serve as the dicarboxylic acid monomer. Research on other hexaric acids has demonstrated the synthesis of polyamides with varying properties depending on the specific aldaric acid and the diamine used. nih.gov
Influence of Stereochemistry on Polymer Properties Derived from Aldaric Acids
Conversion to Other Platform Chemicals
Beyond polymerization, this compound has the potential to be converted into other valuable platform chemicals, which are key building blocks for a wide range of industrial products. These transformations typically involve catalytic processes to remove hydroxyl groups and modify the carbon backbone.
Adipic acid is a crucial industrial chemical, primarily used in the production of nylon-6,6. libretexts.orgnih.gov The conversion of hexaric acids to adipic acid represents a promising bio-based route to this important monomer. This transformation involves the selective dehydroxylation of the hexaric acid.
While specific pathways for this compound are not detailed in the available literature, the general approach for converting hexaric acids to adipic acid has been explored for compounds like D-glucaric acid and meso-galactaric acid. nih.govmdpi.com One common strategy is a two-step process involving deoxydehydration (DODH) to form an unsaturated intermediate like muconic acid, followed by hydrogenation to yield adipic acid. mdpi.com Catalysts for these reactions often involve rhenium-based complexes for the DODH step and noble metals like palladium or platinum on a carbon support for the hydrogenation step. google.compolimi.it
Table 3: Representative Catalytic Systems for Adipic Acid Production from Hexaric Acids This table shows examples of catalytic systems used for the conversion of other hexaric acids to adipic acid, which could be applicable to this compound.
| Hexaric Acid Precursor | Catalytic System | Key Transformation | Reported Yield |
|---|---|---|---|
| D-Glucaric Acid | Pt/Rh catalysts with HBr | Hydrodeoxygenation | Up to 89% yield of adipic acid in the HDO step. nih.gov |
| meso-Galactaric Acid (Mucic Acid) | Rhenium-catalyzed deoxydehydration followed by hydrogenation | Conversion to muconic acid, then to adipic acid | High yield (99%) in the hydrogenation step. polimi.it |
2,5-Furandicarboxylic acid (FDCA) is another important platform chemical that can be used to produce bio-based polymers like polyethylene (B3416737) furanoate (PEF), a potential replacement for petroleum-derived PET. google.comgoogle.com The dehydration and cyclization of C6 aldaric acids provide a direct route to FDCA. google.com This process is typically catalyzed by acids. google.comgoogle.com
The conversion of aldaric acids such as glucaric acid and galactaric acid to FDCA has been demonstrated. google.comgoogle.com While there is no specific data for this compound, the general mechanism involves acid-catalyzed dehydration reactions that lead to the formation of the furan (B31954) ring. google.com
In addition to furans, aldaric acids can be precursors to other heterocyclic compounds. For example, the reaction of aldaric acids with amines under certain conditions can lead to the formation of pyrrole (B145914) derivatives. polimi.itchemicalbook.com The specific heterocyclic compound formed would depend on the reaction conditions and the reactants used.
Biological Context and Biochemical Investigations of D Altraric Acid
Natural Occurrence and Distribution
Identification in Plant Species (e.g., Smallanthus sonchifolius, Galinsoga parviflora)
D-Altraric acid has been identified as a constituent of certain plants, often in the form of caffeic acid esters. These compounds are significant as they contribute to the plant's chemical profile and potential bioactivity.
Smallanthus sonchifolius (Yacon) : The roots of the yacon plant are a notable source of this compound derivatives. researchgate.netresearchgate.netnih.gov Research has led to the isolation and identification of several novel caffeic acid esters of altraric acid from yacon roots. researchgate.net These include 2,4- or 3,5-dicaffeoylaltraric acid, 2,5-dicaffeoylaltraric acid, and 2,3,5- or 2,4,5-tricaffeoylaltraric acid. researchgate.net The presence of these compounds is significant as yacon is recognized for its health-promoting properties, and these phenolic compounds are believed to contribute to its antioxidant effects. nih.gov
Galinsoga parviflora (Gallant Soldier) : The aerial parts of Galinsoga parviflora have also been found to contain derivatives of this compound. researchgate.netipb.ac.idresearchgate.net Specifically, studies have isolated new caffeoyl-altraric acid derivatives, such as 2,3,4- or 3,4,5-tricaffeoylaltraric acid and 2,3(4,5)-dicaffeoylaltraric acid, from this plant. researchgate.net Further investigation has also identified 2,3,5- or 2,4,5-tricaffeoylaltraric acid methyl ester in G. parviflora. researchgate.net
Metabolic Pathways and Biochemical Roles
The understanding of the metabolic pathways and specific biochemical functions of this compound is still developing. However, insights can be drawn from the broader context of carbohydrate and aldaric acid metabolism.
Exploration of this compound in Carbohydrate Metabolism
This compound, as a derivative of the hexose (B10828440) D-altrose, is fundamentally linked to carbohydrate metabolism. pearson.com Aldaric acids, in general, are products of the oxidation of aldose sugars. polimi.it This places them within the complex network of biochemical reactions that govern the synthesis, breakdown, and interconversion of carbohydrates. wikipedia.org
The metabolic fate of aldaric acids can differ. For instance, L(+)-tartaric acid metabolism is known to be influenced by intestinal microflora. nih.gov In some microorganisms, tartaric acid can be catabolized and enter central metabolic pathways like the glyoxylate (B1226380) and dicarboxylate metabolism. frontiersin.orgwikipedia.org While direct studies on this compound's role in central carbohydrate metabolism are limited, its structural similarity to other aldaric acids suggests potential involvement in related pathways.
Putative Biosynthetic Routes of this compound in Nature
The precise biosynthetic pathway of this compound in plants like yacon and gallant soldier has not been fully elucidated. However, it is logical to hypothesize its origin from a precursor sugar. The synthesis of aldaric acids typically involves the oxidation of the corresponding aldose sugar at both the C1 and C6 positions. researchgate.net Therefore, a plausible biosynthetic route for this compound would start from its parent sugar, D-altrose, or a related precursor that can be converted to D-altrose.
The biosynthesis of other aldaric acids offers potential models. For example, tartaric acid biosynthesis in grapes is linked to the catabolism of ascorbic acid (Vitamin C). frontiersin.org In some organisms, D-glucaric acid can be synthesized from D-glucose via myo-inositol. researchgate.net It is conceivable that a similar enzymatic oxidation of a D-altrose precursor leads to the formation of this compound in the plants where it is found.
Enzyme Systems Potentially Involved in this compound Metabolism
The specific enzymes responsible for the biosynthesis and degradation of this compound are yet to be characterized. However, based on known metabolic pathways for other sugar acids, several classes of enzymes are likely to be involved.
Dehydrogenases/Oxidases : The conversion of an aldose sugar to an aldaric acid requires oxidation at both terminal carbons. This suggests the involvement of dehydrogenase or oxidase enzymes. For instance, L-idonate dehydrogenase is a key enzyme in the biosynthesis of tartaric acid in grapes. mdpi.com
Lactonases : Aldaric acids can exist in equilibrium with their lactone forms. Enzymes such as aldono-lactonases may play a role in the interconversion between the open-chain acid and the lactone ring structure. frontiersin.org
Hydrolases/Lyases : The breakdown of this compound would likely involve enzymes that can cleave the carbon-carbon bonds. For example, L(+)-tartrate dehydratase is an enzyme that catalyzes the dehydration of tartaric acid. wikipedia.org
Further research, including transcriptomics and proteomics of this compound-producing plants, will be crucial in identifying and characterizing the specific enzymes involved in its metabolism.
Distinction from Tartaric Acid Biosynthesis Pathways in Plants
The biosynthesis of this compound in plants is not well-elucidated and appears distinct from the established pathways for tartaric acid. Tartaric acid, primarily the L-(+)-tartaric acid isomer, is a well-known plant metabolite, particularly abundant in grapes. nih.govwikipedia.org Its primary biosynthetic route originates from the catabolism of L-ascorbic acid (Vitamin C). nih.govresearchgate.net In higher plants like Vitis vinifera (grape), this pathway involves the cleavage of L-ascorbic acid, followed by a series of enzymatic reactions. mdpi.comfrontiersin.org
Key steps in the L-tartaric acid pathway include the conversion of L-ascorbic acid to intermediates such as L-idonic acid and 5-keto-D-gluconic acid. mdpi.com A crucial rate-limiting step in this process is the oxidation of L-idonic acid, catalyzed by the enzyme L-idonate dehydrogenase (L-IdnDH). nih.govmdpi.com The genetic and enzymatic machinery for this pathway has been identified and studied in tartrate-accumulating species. nih.gov
In contrast, a specific biosynthetic pathway for this compound has not been described in plants. This compound is an aldaric acid, a type of dicarboxylic sugar acid. polimi.itresearchgate.net While it and its derivatives have been isolated from plant species such as yacon (Smallanthus sonchifolius) and Galinsonga parviflora, its formation is not linked to the L-ascorbic acid catabolism that produces L-tartaric acid. scielo.brresearchgate.net The presence of this compound in these plants is typically in the form of complex esters, such as dicaffeoyl- and tricaffeoyl-altraric acids. mdpi.commdpi.com This suggests a different metabolic origin and functional role compared to the more common L-tartaric acid.
A comparative summary highlights the key distinctions:
| Feature | L-Tartaric Acid Biosynthesis | This compound in Plants |
| Primary Precursor | L-Ascorbic Acid (Vitamin C) nih.govresearchgate.net | Not established |
| Key Intermediates | L-Idonic acid, 5-keto-D-gluconic acid mdpi.com | Not established |
| Key Enzyme | L-Idonate Dehydrogenase (L-IdnDH) mdpi.com | Not identified |
| Common Form | Free acid or simple salts (e.g., potassium bitartrate) wikipedia.org | Complex derivatives (e.g., caffeoyl esters) researchgate.netmdpi.com |
| Studied Organisms | Grapes (Vitis vinifera), Geranium (Pelargonium sp.) researchgate.netmdpi.com | Yacon (Smallanthus sonchifolius), Galinsonga parviflora scielo.brresearchgate.net |
Interactions with Biological Systems (In Vitro Studies)
In vitro studies provide a foundational understanding of how a compound interacts with biological components outside of a living organism, often forming the basis for predicting its physiological effects. nih.goveuropa.eu Research on this compound has primarily focused on its derivatives, which have been isolated from various plants and investigated for their effects on specific enzymes and biochemical pathways.
Mechanistic studies aim to elucidate the precise molecular interactions through which a compound exerts its effects. For derivatives of this compound, research has pointed to direct interactions with key enzymes. Two altraric acid derivatives isolated from yacon leaves were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. scielo.br This inhibitory action suggests a direct binding of the altraric acid derivatives to the enzyme's active site, preventing its normal function.
Further mechanistic insights come from molecular docking studies. These computational analyses predict how a ligand fits into the binding site of a protein. Molecular docking revealed that tricaffeoyl-altraric acid and dicaffeoyl-altraric acid fit effectively within the active sites of NADPH oxidase (NOX) and myeloperoxidase (MPO). mdpi.com These enzymes are critical to the production of reactive oxygen species (ROS) during inflammatory responses. The favorable binding suggests a mechanism where these derivatives may block the substrate-binding sites of NOX and MPO, thereby inhibiting their activity and reducing ROS production. mdpi.com Similarly, various caffeoyl derivatives of altraric acid have been identified as inhibitors of ROS production in stimulated neutrophils, further supporting this proposed mechanism of action. researchgate.net
Biochemical modulatory activity refers to the ability of a compound to alter the function of biological systems. Derivatives of this compound have demonstrated several such activities in in vitro assays. The most prominent reported activities are enzyme inhibition and antioxidant effects.
| Derivative | Target/Assay | Observed Modulatory Activity | Reference |
| Altraric Acid Derivatives | α-Glucosidase | Potent enzyme inhibition | scielo.br |
| Dicaffeoyl-altraric acid | NADPH oxidase (NOX), Myeloperoxidase (MPO) | Inhibition (predicted by molecular docking) | mdpi.com |
| Tricaffeoyl-altraric acid | NADPH oxidase (NOX), Myeloperoxidase (MPO) | Inhibition (predicted by molecular docking) | mdpi.com |
| Dicaffeoyl- and Tricaffeoyl-altraric acid derivatives | Stimulated Neutrophils | Inhibition of Reactive Oxygen Species (ROS) production | researchgate.net |
| 1,3,4,5-Tetracaffeoylaltraric acid | DPPH radical scavenging assay | Antioxidant activity | researchgate.net |
These findings indicate that this compound derivatives, particularly those esterified with caffeic acid, can modulate key biochemical pathways related to metabolism and inflammation. The inhibition of α-glucosidase points to a potential role in modulating carbohydrate metabolism, while the inhibition of ROS-producing enzymes highlights significant antioxidant and anti-inflammatory potential. scielo.brresearchgate.netmdpi.com
Structure-activity relationship (SAR) studies are essential in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.goviomcworld.com By systematically altering parts of a molecule, researchers can identify the chemical features, or pharmacophores, that are critical for its desired effect. frontiersin.orgnih.gov
For this compound derivatives, formal and comprehensive SAR studies are not extensively published. However, preliminary insights can be drawn by comparing the activities of naturally occurring derivatives that have been isolated and tested. The primary structural variation among these compounds is the number and position of caffeic acid moieties esterified to the this compound core.
| Derivative Structure | Key Structural Feature | Reported Biological Activity |
| Dicaffeoyl-altraric acid | Two caffeic acid groups | Good binding to NOX and MPO active sites; ROS inhibition. researchgate.netmdpi.com |
| Tricaffeoyl-altraric acid | Three caffeic acid groups | Best fit within NOX and MPO active sites among tested compounds. mdpi.com |
| 1,3,4,5-Tetracaffeoylaltraric acid | Four caffeic acid groups | Potent antioxidant activity. researchgate.net |
From this limited data, a preliminary SAR can be inferred:
The Caffeoyl Moiety is Crucial: The this compound core serves as a scaffold, but the caffeic acid esters appear to be the primary contributors to the observed biological activities, such as antioxidant and enzyme-inhibitory effects.
Degree of Esterification Matters: The number of caffeoyl groups seems to influence the potency of the biological effect. For instance, tricaffeoyl-altraric acid showed a better theoretical fit in enzyme active sites than dicaffeoyl-altraric acid, suggesting that increased esterification may enhance binding and inhibitory activity. mdpi.com
Substitution Pattern: The specific hydroxyl groups on the altraric acid core that are esterified likely play a significant role in the molecule's three-dimensional shape and its ability to interact with biological targets. The isolation of specific isomers like 1,3,4,5-tetracaffeoylaltraric acid suggests that the substitution pattern is not random and is key to its function. researchgate.net
While these points provide a foundational SAR, more detailed studies involving the synthesis and testing of a wider range of this compound derivatives are needed to fully map the structural requirements for optimal biochemical modulatory activity.
Analytical Methodologies for D Altraric Acid Quantification and Detection
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of aldaric acids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each with specific requirements and advantages for the analysis of compounds like D-altraric acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally unstable compounds like this compound. creative-proteomics.com Its application spans various modes and detection methods to achieve optimal separation and sensitivity.
Developing a robust HPLC method for this compound involves the careful optimization of several chromatographic parameters to achieve sufficient resolution, peak symmetry, and sensitivity. ijnrd.org Key considerations include the selection of the stationary phase (column), the composition and pH of the mobile phase, and the column temperature.
For polar compounds like aldaric acids, method development often focuses on controlling the ionization state of the carboxylic acid groups to manage retention and peak shape. biotage.com A common strategy is to lower the mobile phase pH to at least two units below the pKa of the analyte, which suppresses ionization and improves retention on reversed-phase columns. biotage.com For instance, a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) adjusted to a pH of 2.6 with orthophosphoric acid has been successfully used for the analysis of the related compound, tartaric acid. ijnrd.orgajpaonline.com The optimization process involves finding the right balance of conditions for adequate quantification with acceptable accuracy, precision, and speed. ijnrd.org
The following table summarizes typical HPLC conditions used for the analysis of related aldaric and organic acids, which could serve as a starting point for developing a method for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte | Tartaric Acid | Tartaric & Citric Acids | Organic Acids |
| Column | Newcrom BH (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6mm, 5um) | LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | MeCN/H₂O (20/80) with 0.2% H₃PO₄ | 50 mM Phosphate Buffer (pH 2.80) | 5 mM H₃PO₄ (pH 2.1) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 200 nm | UV at 214 nm | UV at 210 nm |
| Reference | sielc.com | srce.hr | mjcce.org.mkresearchgate.net |
This table presents interactive data. Click on the headers to sort or filter the information.
Different HPLC modes are employed for aldaric acid analysis, chosen based on the sample matrix and the specific separation requirements.
Reversed-Phase (RP) HPLC : This is a common and versatile mode for organic acid analysis. srce.hr Highly polar aldaric acids have weak retention on standard C18 columns, necessitating the use of highly aqueous mobile phases, often with an acidic modifier to suppress ionization and improve peak shape. biotage.comsrce.hrcore.ac.uk For example, a method for tartaric acid used a C18 column with a mobile phase of 0.01M potassium dihydrogen phosphate at pH 2.6. ajpaonline.com
Ion-Exclusion Chromatography (IEC) : This mode is particularly well-suited for separating organic acids from neutral compounds like sugars. shodex.comshodex.dearyanberis.com The stationary phase is a cation-exchange resin in the H⁺ form. Ionic compounds like aldaric acids are "excluded" from the pores of the resin and elute early, while neutral molecules can penetrate the pores and are retained longer via size-exclusion mechanisms. shodex.comaryanberis.com This technique is effective for analyzing uronic and aldonic acids. shodex.comshodex.dearyanberis.comara.ae
Ion-Exchange Chromatography : Specifically, high-performance anion-exchange chromatography (HPAEC) is a powerful technique for carbohydrate analysis. nih.gov At a high pH, the hydroxyl groups of carbohydrates, including aldaric acids, can ionize, allowing them to be separated as anions on a strong anion-exchange column. nih.govthermofisher.com This method provides high-resolution separation of various sugar derivatives. nih.gov
The choice of detector is critical for the sensitive and selective quantification of this compound.
UV Detectors : UV detection is widely used for organic acids. ajpaonline.com The carboxyl group provides UV absorbance in the low wavelength range, typically between 200 and 214 nm. sielc.commjcce.org.mkresearchgate.net While simple and cost-effective, this method can suffer from interference from other co-eluting compounds that also absorb in this region. ijnrd.org
Refractive Index (RID) Detectors : RID is a universal detector that responds to any analyte with a refractive index different from the mobile phase. creative-proteomics.com It can be used for aldaric acids but suffers from lower sensitivity compared to UV detection and is incompatible with gradient elution, limiting its application in complex separations. creative-proteomics.comd-nb.info
Mass Spectrometry (MS) Detectors : Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, enabling structural confirmation of the analyte. unica.it LC-MS is particularly valuable for identifying unknown components in complex mixtures. unica.it For instance, LC-MS/MS has been used to identify caffeic acid esters of aldaric acid derivatives in fruit extracts. nih.gov Chiral LC-MS/MS methods have also been developed for the simultaneous determination of D- and L-amino acids, a technique that could be adapted for chiral aldaric acids. nih.gov
| Detector Type | Principle | Advantages | Disadvantages |
| UV-Vis | Measures absorbance of light by the analyte. | Simple, robust, cost-effective. | Low selectivity, requires chromophore. |
| Refractive Index (RID) | Measures the difference in refractive index between the mobile phase and the analyte. | Universal detector. | Low sensitivity, not compatible with gradient elution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity. |
This table presents interactive data. Click on the headers to sort or filter the information.
Application of Different HPLC Modes (e.g., Reversed-Phase, Ion Exclusion, Ion Exchange)
Gas Chromatography (GC) and GC-MS for Derivatized Aldaric Acids
Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. chalmers.se Aldaric acids like this compound are non-volatile due to their polar carboxyl and hydroxyl groups. tdl.org Therefore, they must be chemically modified through derivatization before GC analysis. chalmers.setdl.org
The most common derivatization method is silylation , where active hydrogens on the hydroxyl and carboxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. chalmers.setdl.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. rsc.orgresearchgate.net This process increases the volatility of the aldaric acids, making them suitable for GC separation. tdl.org
GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of these derivatives. It allows for both the separation of different aldaric acids and their unambiguous identification based on their mass spectra. rsc.orgresearchgate.net This technique has been successfully applied to the analysis of various silylated aldaric acids, such as galactaric acid and glucaric acid. rsc.orgrsc.org
The table below shows example conditions for the GC analysis of silylated aldaric acids.
| Parameter | Example Condition |
| Analytes | Silylated Aldaric Acids |
| Derivatization Reagent | BSTFA |
| Column | ZB-5HT Inferno |
| Injector Temperature | 320°C |
| Detector Temperature | 380°C |
| Carrier Gas | Helium |
| Temperature Program | 100°C (1 min) -> 10°C/min to 280°C -> 30°C/min to 350°C (5 min) |
| Reference | rsc.orgresearchgate.net |
This table presents interactive data. Click on the headers to sort or filter the information.
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric assays offer simpler, more rapid, and often less expensive alternatives to chromatographic methods for the quantification of specific compounds or classes of compounds, although they may have lower sensitivity. escholarship.orgresearchgate.net
These methods are typically based on a chemical reaction that produces a colored product, where the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte. While specific assays for this compound are not widely documented, methods for related compounds can be considered. For instance, a colorimetric method for determining carboxylic acids involves a reaction with 2-nitrophenylhydrazine (B1229437) coupled with dicyclohexylcarbodiimide, which produces a colored product that can be quantified. nih.gov Another approach for determining uronic acids, a related class of sugar acids, uses m-hydroxydiphenyl, which is noted for its low background interference from neutral sugars. researchgate.net Enzymatic spectrophotometric methods, which use the high specificity of enzymes, have been developed for other D-amino acids and could potentially be adapted for this compound if a specific enzyme is available. researchgate.net
Principles of Colorimetric Detection for Related Organic Acids
Colorimetric detection offers a straightforward and often rapid means of quantifying organic acids. These methods are typically based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. The fundamental principles underpinning these assays often involve one of the following mechanisms:
pH Indicators: A simple approach involves the use of pH indicators. shodex.com The acidic nature of the analyte alters the pH of the reaction medium, causing the indicator to change color. shodex.com The magnitude of this color change, measured spectrophotometrically, can be correlated to the acid concentration. shodex.com
Oxidation-Reduction Reactions: Some methods utilize the reducing properties of organic acids. In the presence of an oxidizing agent and a suitable catalyst, the organic acid is oxidized, leading to a colored product. For instance, some assays employ chromogenic substrates that change color upon oxidation. mdpi.com Nanozymes, materials with enzyme-mimicking activity, can catalyze the oxidation of substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of hydrogen peroxide, resulting in a colored product. frontiersin.org The presence of certain organic acids can inhibit this reaction, leading to a measurable decrease in color intensity. frontiersin.org
Complexation Reactions: The formation of a colored complex between the organic acid and a metal ion or a specific reagent is another common principle. For example, the reaction of tartaric acid with vanadate (B1173111) in an acidic medium forms a colored complex that can be monitored spectrophotometrically. nih.gov Similarly, some methods for detecting organic acids utilize the interaction with polydiacetylene (PDA) materials, which change color upon exposure to acids. researchgate.net
The choice of a specific colorimetric method depends on factors such as the chemical structure of the organic acid, the sample matrix, and the required sensitivity and selectivity. mdpi.com
Adaptability of Existing Assays for this compound
While specific colorimetric assays for this compound are not extensively documented, the principles used for other structurally similar organic acids, such as tartaric acid and other hydroxycarboxylic acids, can be adapted. The key to this adaptation lies in the shared functional groups that can participate in the color-forming reaction.
For instance, a method developed for determining tartaric acid involves its reaction with boric acid and p-bromophenylfluorone in an ammonium (B1175870) acetate (B1210297) buffer, resulting in a colored solution that can be measured at 540 nm. google.com Given that this compound is also a dicarboxylic acid with hydroxyl groups, it is plausible that it could form a similar complex, allowing for its quantification.
Furthermore, enzyme-based colorimetric assays could be tailored for this compound. A coupled enzyme assay developed for D-amino acids utilizes D-amino acid oxidase (DAAO) to produce hydrogen peroxide, which is then detected colorimetrically. nih.gov A similar strategy could be envisioned for this compound if a specific oxidase or dehydrogenase can be identified. For example, an assay for D-gluconate involves its conversion to D-gluconate-6-P, which then participates in a series of reactions to produce a colored product. Similarly, an assay for D-lactic acid uses D-lactate dehydrogenase to generate a product that reduces a chromogenic compound. msesupplies.com
The feasibility of adapting these assays would require experimental validation to determine the optimal reaction conditions, sensitivity, and selectivity for this compound. Potential interference from other organic acids in the sample matrix would also need to be carefully evaluated. mdpi.com
Advanced Analytical Approaches
For more complex analyses, particularly in biological matrices, advanced analytical techniques are indispensable for the accurate and reliable quantification of this compound. These methods offer superior sensitivity, selectivity, and the ability to perform structural elucidation.
Isotope-Labeled this compound for Pathway Elucidation
Stable isotope labeling is a powerful tool for tracing the metabolic fate of compounds in biological systems. symeres.com The synthesis of isotope-labeled this compound, for example with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), would enable researchers to follow its journey through metabolic pathways. symeres.comsilantes.com
The general approaches for synthesizing stable isotope-labeled compounds include: symeres.com
Direct use of isotope-containing precursors: This involves starting with commercially available labeled starting materials and incorporating them into the final this compound molecule through a series of chemical reactions. symeres.com
Hydrogen/deuterium exchange reactions: For deuterium labeling, this method involves exchanging hydrogen atoms in the this compound molecule with deuterium atoms. symeres.com
Once synthesized, the labeled this compound can be introduced into a biological system, and its metabolic products can be traced using mass spectrometry. isotope.com This technique allows for the unambiguous identification of metabolites derived from this compound, providing critical insights into its metabolic pathways and interactions. symeres.com For instance, deuterium-labeled fatty acids have been used to study lipid metabolism in vivo. isotope.com The use of stable isotopes is considered a robust method for quantitation in drug development. medchemexpress.com
Coupled Techniques (e.g., HR-LC-ESI-Orbitrap-MS/MS) for Complex Mixture Analysis
For the analysis of this compound in complex biological samples, high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) is the method of choice. Techniques such as High-Resolution Liquid Chromatography-Electrospray Ionization-Orbitrap-Mass Spectrometry/Mass Spectrometry (HR-LC-ESI-Orbitrap-MS/MS) provide unparalleled analytical capabilities. mdpi.comresearchgate.netnih.gov
This approach combines the separation power of liquid chromatography with the high mass accuracy and resolution of the Orbitrap mass analyzer. mdpi.comthermofisher.com The process involves:
Chromatographic Separation: The sample is first injected into a liquid chromatograph, where this compound and other components are separated based on their physicochemical properties. researchgate.net
Ionization: The separated components are then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions. mdpi.comresearchgate.netnih.gov
Mass Analysis: The ions are analyzed in the Orbitrap mass analyzer, which measures their mass-to-charge ratio with very high accuracy. mdpi.comthermofisher.com This allows for the determination of the elemental composition of the detected compounds. thermofisher.com
Tandem Mass Spectrometry (MS/MS): For structural confirmation, precursor ions corresponding to this compound can be selected and fragmented. The resulting fragment ions are then analyzed to generate a characteristic fragmentation pattern, or "fingerprint," which can be compared to a reference standard or a spectral library for definitive identification. thermofisher.com
A study on the metabolic profiling of Echinops spinosus successfully used HR-LC-ESI-Orbitrap-MS/MS to identify various compounds, including derivatives of altraric acid such as tricaffeoyl-altraric acid and dicaffeoyl-altraric acid. mdpi.comresearchgate.netnih.gov This demonstrates the power of this technique for identifying and characterizing altraric acid derivatives in complex plant extracts.
Method Validation and Quality Control in this compound Analysis
To ensure the reliability and accuracy of any analytical method for this compound, rigorous validation and ongoing quality control are essential. nih.govresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters, often following guidelines from organizations like the International Council for Harmonisation (ICH), include: ijnrd.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govijnrd.org
Accuracy: The closeness of the measured value to the true value. This is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.govijnrd.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govijnrd.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ijnrd.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijnrd.org
Table 1: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 nih.gov |
| Accuracy (%) | The closeness of agreement between the true value and the measured value. | 80-120% recovery nih.gov |
| Precision (RSD%) | The degree of scatter between a series of measurements. | < 2.0% ijnrd.org |
| LOD | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 frontiersin.org |
| LOQ | The lowest concentration of analyte that can be quantified. | Signal-to-noise ratio of 10:1 |
Internal quality control (IQC) procedures are also critical for monitoring the day-to-day performance of the analytical method. erndim.orgmetbio.net This involves the regular analysis of quality control samples, including blanks and samples with known concentrations of this compound, to ensure the system is performing within established acceptance criteria. erndim.orgmetbio.net The use of stable isotope-labeled internal standards is highly recommended to account for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. metbio.net
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthesis Routes
The conventional synthesis of aldaric acids often involves the oxidation of the corresponding aldose sugar with strong oxidizing agents like nitric acid. mdpi.com This method suffers from significant drawbacks, including harsh reaction conditions, low selectivity, and the generation of environmentally harmful byproducts. mdpi.com Future research must prioritize the development of green and sustainable synthesis routes for D-altraric acid.
Key areas of investigation include:
Biocatalytic Synthesis: The use of enzymes or whole-cell microbial systems presents a highly selective and environmentally benign alternative to chemical synthesis. chemicalbook.comnih.gov Research should focus on discovering or engineering enzymes, such as oxidoreductases, capable of selectively oxidizing D-altrose or related precursors to this compound. mdpi.comnih.gov Multi-enzyme cascade reactions, which have proven effective for synthesizing other complex biomolecules, could be designed for efficient this compound production. frontiersin.org
Chemo-catalytic Oxidation: Heterogeneous catalysis offers a promising path for sustainable production. researchgate.net Studies on the oxidation of D-glucose to D-glucaric acid using catalysts like gold nanoparticles on various supports could be adapted for this compound synthesis. researchgate.netuantwerpen.be Research is needed to develop selective catalysts that can efficiently oxidize the terminal aldehyde and primary alcohol groups of D-altrose while minimizing side reactions and C-C bond cleavage. researchgate.net The influence of reaction parameters such as temperature, pH, and oxygen pressure on catalyst performance and product selectivity will be critical to optimize. uantwerpen.be
Synthesis from Biomass: A major goal for sustainable chemistry is the production of platform chemicals from renewable, non-food biomass. researchgate.netmdpi.com Future work should explore pathways to produce this compound from abundant lignocellulosic feedstocks. nih.gov This involves developing efficient pretreatment and hydrolysis methods to release C6 sugars, which can then be converted to this compound through either biological or catalytic routes. nih.govresearchgate.net
| Synthesis Route | Precursor | Key Advantages | Research Challenges |
|---|---|---|---|
| Conventional Chemical Oxidation | D-Altrose | Established methodology | Harsh conditions, low selectivity, environmental concerns mdpi.com |
| Biocatalytic (Enzymatic/Microbial) | D-Altrose, Glucose, Biomass | High selectivity, mild conditions, environmentally friendly chemicalbook.comnih.gov | Discovery/engineering of specific enzymes, low yields, process optimization polimi.it |
| Heterogeneous Catalysis | D-Altrose, D-Glucose | Catalyst reusability, potential for high efficiency researchgate.net | Catalyst design for high selectivity, catalyst deactivation, byproduct formation researchgate.net |
Comprehensive Elucidation of this compound's Biochemical Roles and Pathways
The natural occurrence and biological functions of this compound are poorly understood. Recent studies have identified novel caffeic acid esters of altraric acid in the leaves of yacón (Smallanthus sonchifolius), a plant native to the Andes. nih.govacs.org This discovery suggests that this compound is a component of plant secondary metabolism, yet its specific biosynthetic pathway and physiological roles remain to be elucidated.
Future research should aim to:
Map the Biosynthetic Pathway: Using metabolomic and genomic approaches, the enzymatic steps leading to this compound in plants like yacón should be identified. nih.gov This involves characterizing the enzymes responsible for its formation, potentially from a precursor like D-altrose or through the modification of another aldaric acid.
Investigate Physiological Roles: The function of this compound and its derivatives in plants is unknown. Research could explore their potential roles in plant defense, signaling, or as antioxidant compounds. mdpi.comnih.gov
Explore Mammalian Metabolism: While the D-glucuronic acid pathway is known to produce D-glucaric acid in mammals, it is unclear if a similar pathway exists for this compound or if it can be metabolized. polimi.itresearchgate.net Investigating the potential for this compound biosynthesis or processing in animal models could reveal new biological functions or applications.
Discovery and Characterization of New this compound Derivatives with Industrial Potential
The unique stereochemistry of this compound provides a scaffold for a wide range of derivatives with potentially valuable properties. researchgate.netresearchgate.net The discovery of naturally occurring caffeoyl esters with antioxidant activity highlights this potential. mdpi.comacs.org
Key avenues for future research include:
Polymer Monomers: Aldaric acids are recognized as valuable bio-based monomers for producing polymers such as polyamides and polyesters. researchgate.netvalsynthese.ch this compound could be used to synthesize novel polymers with unique thermal or mechanical properties stemming from its specific stereoconfiguration. Research should focus on the synthesis and characterization of these new materials.
Bioactive Compounds: The esterification of this compound with other bioactive molecules, such as phenols or fatty acids, could lead to new compounds for the pharmaceutical or food industries. acs.orggoogle.com For example, the identified tricaffeoyl-altraric and dicaffeoyl-altraric acids exhibit promising antioxidant properties that warrant further investigation. mdpi.com
Chiral Building Blocks: The defined stereocenters of this compound make it an attractive chiral building block for the asymmetric synthesis of complex molecules like pharmaceuticals and fine chemicals. nih.govnih.gov
| Derivative Class | Potential Application | Research Focus |
|---|---|---|
| Polyamides/Polyesters | Bioplastics, fibers, engineering materials researchgate.netresearchgate.net | Synthesis, polymerization studies, material property characterization |
| Caffeoyl Esters | Antioxidants, food additives, nutraceuticals mdpi.comacs.org | Isolation from natural sources, synthesis, biological activity testing |
| Other Esters/Amides | Pharmaceuticals, agrochemicals, surfactants valsynthese.chmdpi.com | Synthetic route development, structure-activity relationship studies |
| Chiral Intermediates | Asymmetric synthesis of fine chemicals nih.gov | Development of synthetic methodologies using this compound as a starting material |
Advanced Spectroscopic and Computational Studies for Deeper Structural Insights
A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and designing applications. Advanced analytical and computational methods are essential for this purpose.
Future studies should employ:
High-Resolution NMR Spectroscopy: Multi-dimensional NMR techniques can provide detailed information about the conformation of this compound in solution. It has been noted that NMR spectra of altraric acid derivatives show characteristic J-coupling constants that differentiate them from other aldaric acids like glucaric acid. researchgate.net
X-ray Crystallography: Determining the crystal structure of this compound and its derivatives will provide definitive information about their solid-state conformation and intermolecular interactions, such as hydrogen bonding networks. mdpi.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for the identification and structural elucidation of novel this compound derivatives from complex mixtures, such as plant extracts. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations and molecular modeling can be used to predict stable conformations, vibrational frequencies (to aid in interpreting FTIR spectra), and reaction mechanisms. researchgate.net These computational insights can guide experimental work and help to understand structure-property relationships. nih.gov
Integration of this compound into Biorefinery Systems for Sustainable Chemical Production
The transition from a fossil-based to a bio-based economy relies on the concept of the biorefinery, which converts biomass into a spectrum of valuable products. wikipedia.org Aldaric acids, such as D-glucaric acid, have been identified by the U.S. Department of Energy as top value-added chemicals from biomass. polimi.it this compound has the potential to become another key platform chemical within this framework. researchgate.net
The successful integration of this compound into biorefinery systems requires:
Feedstock Valorization: Developing consolidated bioprocessing (CBP) systems that can directly convert lignocellulosic biomass into this compound using engineered microbial consortia. nih.gov
Process Integration: Designing integrated processes where this compound is produced alongside other co-products, maximizing the value derived from the biomass feedstock and minimizing waste in a circular economy approach. biofueljournal.combiorefinery.de
Techno-Economic Analysis: Evaluating the economic feasibility and environmental impact of different this compound production and conversion pathways to guide research and development towards commercially viable and sustainable technologies. mdpi.com
By pursuing these research avenues, the scientific community can overcome the current knowledge gaps and establish this compound as a valuable and sustainable component of the future bio-economy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
